Semaxanib - 204005-46-9

Semaxanib

Catalog Number: EVT-287569
CAS Number: 204005-46-9
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Semaxanib, also known as SU5416, is a quinolone derivative [] studied for its potential antineoplastic activity. It belongs to a class of compounds called tyrosine kinase inhibitors [, ]. Semaxanib plays a significant role in scientific research, primarily as a tool for understanding angiogenesis, the formation of new blood vessels. Researchers utilize Semaxanib to investigate the role of angiogenesis in various disease models, including cancer and pulmonary hypertension. [, , , , , , , ]

Future Directions
  • Overcoming Drug Resistance: One of the challenges in using Semaxanib as an anti-cancer agent is the development of drug resistance. [] Further research is needed to understand the mechanisms of resistance and develop strategies to overcome them, such as combination therapies or novel Semaxanib derivatives with improved efficacy.
  • Targeted Delivery Systems: Enhancing the delivery of Semaxanib specifically to tumor cells could improve its efficacy and reduce side effects. [] Research on targeted delivery systems, such as nanoparticle-based approaches, holds promise for optimizing Semaxanib’s therapeutic potential.
  • Exploring Applications beyond Angiogenesis: While Semaxanib is primarily known for its anti-angiogenic activity, its effects on other pathways, such as AhR and c-kit, warrant further investigation. [, , ] Exploring these alternative mechanisms could uncover new therapeutic applications for Semaxanib in various diseases.
  • Structure-Activity Relationship Studies: Synthesizing and evaluating novel Semaxanib derivatives with modifications to its molecular structure could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. [, ] These studies are essential for optimizing Semaxanib’s therapeutic potential and developing next-generation anti-angiogenic agents.
Overview

Semaxanib, also known as SU-5416, is a synthetic compound primarily recognized for its role as a potent and selective inhibitor of the vascular endothelial growth factor receptor tyrosine kinase, specifically the Flk-1/KDR receptor. Initially developed for cancer treatment, Semaxanib's mechanism focuses on inhibiting angiogenesis, the process by which new blood vessels form from existing ones, which is crucial in tumor growth and metastasis. Despite its promising attributes, clinical trials have shown limited efficacy, leading to its discontinuation in further development for human use.

Source and Classification

Semaxanib is classified as a small molecule drug within the category of receptor tyrosine kinase inhibitors. Its chemical structure is characterized by the presence of a pyrrolidine moiety and an indolinone scaffold, contributing to its biological activity. The compound is synthesized from various precursors through a series of chemical reactions aimed at optimizing its inhibitory effects on angiogenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Semaxanib involves several key steps:

  1. Initial Reaction: Hydrazine hydrate is reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine under reflux conditions. This reaction typically lasts for about two hours and results in the formation of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine with a yield of approximately 85% .
  2. Formation of Schiff Bases: The intermediate compound is then combined with substituted isatins and glacial acetic acid in absolute ethanol. This mixture is refluxed for an additional three to four hours, leading to the formation of various Schiff bases, which are crucial for the final structure of Semaxanib .
  3. Purification: The resultant mixture is cooled, precipitated in ice water, filtered, washed, and recrystallized to yield the final product with high purity.

The synthesis process emphasizes careful control over reaction conditions to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

Semaxanib's molecular formula is C15_{15}H14_{14}N4_{4}O, with a molecular weight of 270.30 g/mol. The compound features an indolin-2-one core structure linked to a pyrrolidine ring.

  • Molecular Structure:
    • Core Structure: Indolinone
    • Functional Groups: Pyrrolidine and hydrazine derivatives

Structural Data

  • Melting Point: Greater than 300 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.
Chemical Reactions Analysis

Reactions and Technical Details

Semaxanib primarily acts through its interaction with the Flk-1/KDR receptor, inhibiting downstream signaling pathways involved in angiogenesis. The key reactions include:

  1. Binding to Receptor: Semaxanib binds selectively to the ATP-binding site of the Flk-1/KDR receptor.
  2. Inhibition of Phosphorylation: This binding prevents phosphorylation events that are critical for receptor activation and subsequent angiogenic signaling.

The compound has been shown to exhibit significant anti-tumor effects in vitro across various cancer cell lines by disrupting these pathways .

Mechanism of Action

Process and Data

Semaxanib's mechanism involves:

  1. Inhibition of Angiogenesis: By blocking the Flk-1/KDR receptor, Semaxanib impedes the activation of signaling cascades that promote new blood vessel formation.
  2. Impact on Tumor Growth: This inhibition leads to reduced tumor blood supply, consequently limiting tumor growth and metastasis.

Research indicates that Semaxanib effectively reduces vascular permeability and inhibits endothelial cell proliferation in experimental models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Stability: Stable under normal laboratory conditions but sensitive to moisture.

Chemical Properties

  • pH Stability Range: Effective within a neutral pH range.
  • Reactivity: Reacts with strong acids or bases; should be handled under controlled conditions.

Relevant data suggest that Semaxanib exhibits favorable pharmacokinetic properties but has limitations in bioavailability when administered orally .

Applications

Scientific Uses

Semaxanib has been explored primarily for its potential applications in oncology as an anti-cancer agent due to its ability to inhibit angiogenesis. Although it has not progressed beyond clinical trials for human use due to efficacy concerns, it remains a subject of interest in research settings focused on:

  • Cancer Therapeutics: Investigating alternative formulations or combinations with other agents.
  • Angiogenesis Research: Understanding mechanisms underlying vascular growth in tumors.
Introduction to Semaxanib in Angiogenesis Research

Semaxanib as a Pioneering Tyrosine Kinase Inhibitor in Anti-Angiogenic Therapy

Semaxanib (SU5416) represents a foundational milestone in targeted anti-angiogenic therapy as the first indolinone-derived small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs). Discovered through high-throughput library screening, it selectively targets VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1) tyrosine kinases, with half-maximal inhibitory concentrations (IC50) of 40 nM for VEGFR-2. Its mechanism involves competitive inhibition of ATP binding, thereby blocking VEGF-mediated receptor autophosphorylation and downstream signaling cascades critical for endothelial cell proliferation and migration [1] [7]. Structurally, Semaxanib features a 3-alkylideneoxindole core (chemical formula: C15H14N2O), which forms a Z-configuration essential for binding to the kinase domain. X-ray crystallography reveals that this scaffold occupies the hydrophobic ATP-binding pocket of VEGFR-1, establishing hydrogen bonds with key residues like Cys-912 and hydrophobic interactions with Val-916 and Lys-868 [1] [5]. Beyond VEGFRs, Semaxanib inhibits platelet-derived growth factor receptors (PDGFRs) and c-Kit (CD117), though with lower potency, highlighting its multitargeted design aimed at disrupting tumor-associated angiogenesis and stromal support [2] [6].

Preclinical studies demonstrated potent anti-angiogenic effects, including:

  • Reduced microvessel density in xenograft models (e.g., colorectal and glioblastoma tumors) by >50% compared to controls [7].
  • Suppression of HIF-1α transcriptional activity via inhibition of PI3K/AKT/p70S6K1 phosphorylation, thereby diminishing VEGF expression under hypoxic conditions [1].
  • Synergy with cytotoxic agents like irinotecan, where combined treatment reduced metastatic burden by 70% in murine models [10].

Despite promising preclinical data, Semaxanib's clinical translation faced limitations due to pharmacokinetic challenges, including rapid clearance (26.1 ± 12.5 L/h/m²) and large volume of distribution (41.9 ± 21.4 L/m²) observed in pediatric and adult phase I trials [9] [10]. Nevertheless, its structural template directly enabled the development of second-generation inhibitors, such as sunitinib (SU11248), which retains the core indolinone motif but incorporates a (diethylaminoethyl)carbamoyl group to enhance target affinity and oral bioavailability [1] [2].

Table 1: Semaxanib and Key Successor Indolinone-Based Kinase Inhibitors

CompoundMolecular Target(s)Structural Modification vs. SemaxanibClinical Status
Semaxanib (SU5416)VEGFR-1/2, PDGFR, c-KitParent compoundDiscontinued (Phase III)
Sunitinib (SU11248)VEGFR-1/2/3, PDGFR, c-KitC-4′ (diethylaminoethyl)carbamoyl chainFDA-approved (RCC, GIST)
Nintedanib (BIBF1120)VEGFR, FGFR, PDGFRAdded piperazine-carboxylate moietyFDA-approved (IPF, NSCLC)
Orantinib (SU6668)VEGFR-2, FGFR-1, PDGFR-βPropionic acid chain at C-4′Discontinued (Phase II)

Historical Context: Rationale for Targeting VEGF/VEGFR Signaling

The development of Semaxanib emerged from the paradigm-shifting recognition in the 1990s that tumor growth is angiogenesis-dependent. Seminal work by Folkman and colleagues established VEGF as the dominant regulator of pathological angiogenesis, with overexpression correlating with poor prognosis in cancers like colorectal carcinoma and glioblastoma [3] [7]. The biological rationale for targeting VEGF/VEGFR signaling included:

  • Endothelial Dependency: Tumor-associated endothelial cells express high levels of VEGFR-2, activation of which triggers proliferation, vascular permeability, and survival pathways.
  • Stromal Interactions: VEGF recruits pro-angiogenic stromal cells (e.g., pericytes via PDGFR-β) and suppresses dendritic cell maturation, enabling immune evasion [3].
  • Ligand-Redundancy Mitigation: Unlike fibroblast growth factors (FGFs), VEGF signaling operates with limited redundancy in most solid tumors, making it a high-yield therapeutic target [4].

Semaxanib entered clinical testing in the late 1990s as the first selective VEGFR-2 inhibitor. Initial phase I trials (e.g., NCT00004262) explored doses from 48–190 mg/m² twice weekly via intravenous infusion. Pharmacodynamic assessments using dynamic contrast-enhanced MRI (DCE-MRI) aimed to quantify reductions in tumor vascular permeability—a biomarker of anti-angiogenic activity. However, these studies revealed significant interpatient variability in drug exposure and inconsistent modulation of permeability parameters (Ktrans, ve), which failed to correlate with plasma concentrations [8] [9].

Table 2: Key Clinical Trials of Semaxanib in Oncology

Trial PhasePatient PopulationDosing RegimenPrimary FindingsReference
Phase IRefractory solid tumors48–190 mg/m² IV, 2x/weekMTD not defined; linear PK up to 145 mg/m² [8]
Phase I/IIMetastatic colorectal cancer85 mg/m² + irinotecan/5-FUFeasible combination; no objective responses [6]
Phase IIMetastatic melanomaSemaxanib + thalidomideTolerable; disease stabilization in 30% of patients [1]
Phase IIIAdvanced colorectal cancerSemaxanib + IFL vs. IFLTerminated due to lack of efficacy advantage [7]

The discontinuation of Semaxanib’s phase III trial in 2002 for advanced colorectal cancer underscored its clinical limitations: insufficient single-agent efficacy, lack of validated biomarkers for patient selection, and pharmacokinetic challenges linked to its Cremophor®-based formulation [7]. Crucially, its legacy resides in validating VEGFR-2 as a druggable target and providing structural insights that informed successors. For example, sunitinib—derived from Semaxanib’s scaffold—achieved FDA approval by addressing early shortcomings through improved oral bioavailability and broader kinase inhibition [1] [2]. Contemporary agents like cabozantinib further optimized this chemotype to concurrently inhibit parallel pathways (e.g., c-Met), overcoming resistance observed in Semaxanib-treated tumors [1].

In non-oncological research, Semaxanib gained utility in generating rodent models of pulmonary arterial hypertension (PAH). The "Sugen-Hypoxia" (SuHx) model combines SU5416 administration with chronic hypoxia to induce severe, irreversible pulmonary vascular remodeling—demonstrating the compound’s enduring scientific impact beyond oncology [7].

Properties

CAS Number

204005-46-9

Product Name

Semaxanib

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N

SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(2,4-dimethylpyrrol-5-yl)methylidene-indolin-2-one
Semaxinib
SU 5416
SU-5416
SU5416
Sugen 5416

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.